molecular formula C23H27NO2 B4018256 N-[(ADAMANTAN-1-YL)METHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE

N-[(ADAMANTAN-1-YL)METHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE

Cat. No.: B4018256
M. Wt: 349.5 g/mol
InChI Key: NVGWYFKWFWOKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(ADAMANTAN-1-YL)METHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE is a synthetic compound that combines the structural features of adamantane and naphthalene. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while naphthalene is an aromatic hydrocarbon with two fused benzene rings. The combination of these two moieties in a single molecule results in a compound with interesting chemical and physical properties, making it a subject of scientific research in various fields.

Properties

IUPAC Name

N-(1-adamantylmethyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c1-26-21-10-19-5-3-2-4-18(19)9-20(21)22(25)24-14-23-11-15-6-16(12-23)8-17(7-15)13-23/h2-5,9-10,15-17H,6-8,11-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGWYFKWFWOKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE typically involves the reaction of adamantanecarboxylic acid with 3-methoxynaphthalene-2-carboxylic acid in the presence of a coupling agent. One common method is the use of a carbodiimide such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient coupling agents, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • N-adamantylated amides and sulfonamides

Uniqueness

Compared to similar compounds, N-[(ADAMANTAN-1-YL)METHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE stands out due to its combination of adamantane and naphthalene moieties. This unique structure imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(ADAMANTAN-1-YL)METHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(ADAMANTAN-1-YL)METHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.